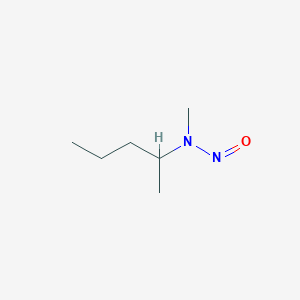![molecular formula C11H19N3 B14281229 1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]- CAS No. 136469-78-8](/img/structure/B14281229.png)
1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- is a chemical compound with a complex structure that includes both ethylenediamine and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- typically involves the reaction of N,N-dimethylethylenediamine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine, N,N-dimethyl-: A simpler analog without the pyridine moiety.
N,N’-Dimethylethylenediamine: Another related compound with similar properties but different structural features.
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- is unique due to the presence of both ethylenediamine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.
Properties
CAS No. |
136469-78-8 |
|---|---|
Molecular Formula |
C11H19N3 |
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(1-pyridin-3-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H19N3/c1-10(13-7-8-14(2)3)11-5-4-6-12-9-11/h4-6,9-10,13H,7-8H2,1-3H3 |
InChI Key |
RCAYQQGZGCJFOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


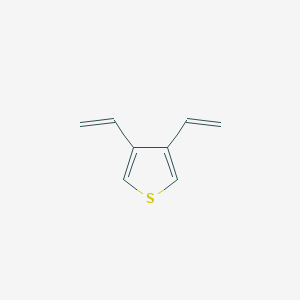
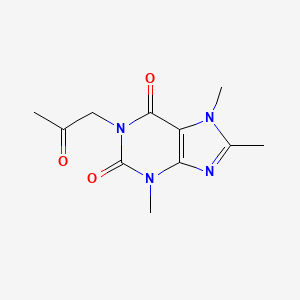
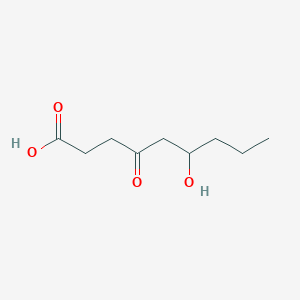
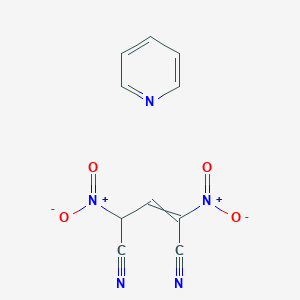
![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)
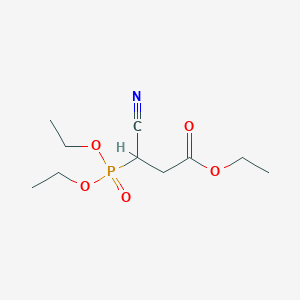
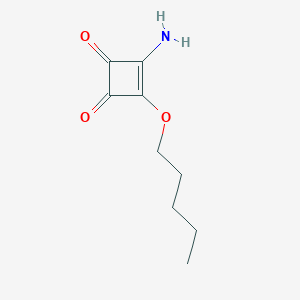
![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)
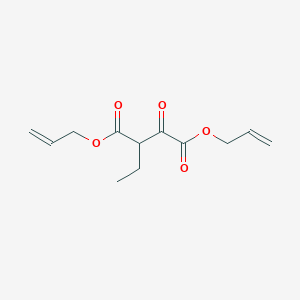
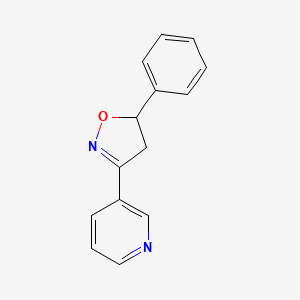
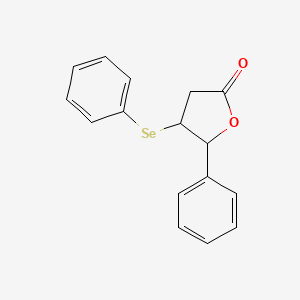
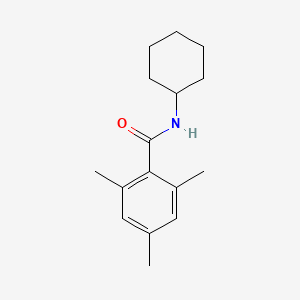
![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
